

1-Boc-3-iodo-5-nitro-1H-indazole molecular weight

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Compound of Interest

Compound Name: **1-Boc-3-iodo-5-nitro-1H-indazole**

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An In-Depth Technical Guide to **1-Boc-3-iodo-5-nitro-1H-indazole**: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate, commonly known as **1-Boc-3-iodo-5-nitro-1H-indazole**. The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.^[1] This document details the molecule's physicochemical properties, provides a validated protocol for its synthesis, explores its spectroscopic characterization, and discusses its critical role as a versatile intermediate in the synthesis of complex molecules for drug discovery. The content is tailored for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Indazole Scaffold

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.^{[1][2]} They exist in several tautomeric forms, with the 1H-indazole being the most thermodynamically stable and common isomer.^[1] This core structure is a bioisostere of indole and is a key feature in numerous pharmaceuticals, including kinase inhibitors for oncology such as Pazopanib and Axitinib.^[1] The versatility of the indazole ring

allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize drug-target interactions. The compound **1-Boc-3-iodo-5-nitro-1H-indazole** is a strategically functionalized derivative designed for facile chemical elaboration, making it a highly valuable building block in synthetic chemistry.

Core Compound Profile: **1-Boc-3-iodo-5-nitro-1H-indazole**

The subject of this guide is a specialized indazole derivative featuring three key functional groups that dictate its reactivity and utility:

- A Boc-protected nitrogen (N1): The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indazole nitrogen, preventing unwanted side reactions during subsequent synthetic steps.^[3] It can be readily removed under acidic conditions.
- An iodo group (C3): The iodine atom at the 3-position is an excellent leaving group, making this position a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).^{[3][4]} This enables the introduction of a wide range of molecular fragments.
- A nitro group (C5): The nitro group is a strong electron-withdrawing group that modifies the electronic properties of the indazole ring. It can also serve as a synthetic handle, for instance, by being reduced to an amine, which can then be further functionalized.

Chemical Identifiers and Properties

The fundamental properties of **1-Boc-3-iodo-5-nitro-1H-indazole** are summarized below for quick reference.

Identifier	Value	Source
IUPAC Name	tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate	[5]
CAS Number	459133-69-8	[5] [6] [7]
Molecular Formula	C ₁₂ H ₁₂ IN ₃ O ₄	[5] [6]
Molecular Weight	389.15 g/mol	[6]
InChI Key	ZHDZMZIIIKQAGB-UHFFFAOYSA-N	[5]
Melting Point	144-145 °C	[8]
Appearance	Pale yellow solid	[8]

Molecular Structure

The structural representation with standard atom numbering for the indazole core is crucial for interpreting spectroscopic data.

Caption: Molecular structure of **1-Boc-3-iodo-5-nitro-1H-indazole**.

Synthesis and Mechanistic Rationale

The synthesis of **1-Boc-3-iodo-5-nitro-1H-indazole** is typically achieved via the N-acylation of 3-iodo-5-nitro-1H-indazole using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding protection strategy.

Experimental Protocol

This protocol is adapted from established procedures for the Boc-protection of indazoles.[\[8\]](#)

Materials:

- 3-iodo-5-nitro-1H-indazole (1.0 eq) [CAS: 70315-69-4]
- Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)

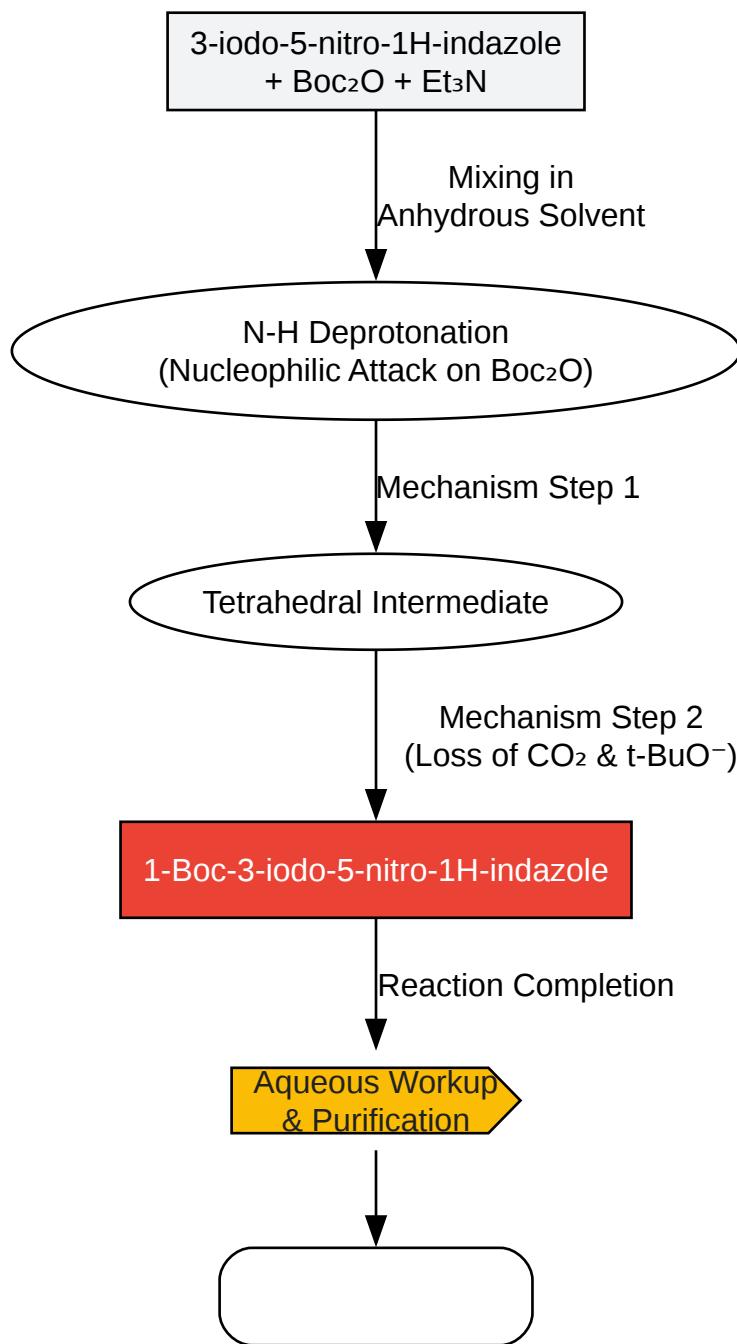
- Triethylamine (Et_3N) or another suitable base like DMAP (catalytic to 2.0 eq)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

Procedure:

- To a solution of 3-iodo-5-nitro-1H-indazole in the chosen anhydrous solvent, add triethylamine.
- Slowly add di-tert-butyl dicarbonate to the mixture at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove the base, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- The crude product, a pale yellow solid, can be purified further by recrystallization or column chromatography if necessary.^[8] A reported yield for this reaction is essentially quantitative (100%).^[8]

Synthesis Workflow and Rationale

The choice of a base is critical; a non-nucleophilic base like triethylamine is used to deprotonate the indazole N-H, forming an indazolide anion. This anion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc_2O . The subsequent collapse of the tetrahedral intermediate releases the desired N-Boc protected indazole, along with carbon dioxide, a tert-butoxide anion, and the protonated base.



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Caption: Synthetic workflow for Boc-protection of 3-iodo-5-nitro-1H-indazole.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Technique	Expected Observations
¹ H NMR	Aromatic protons on the benzene ring will show characteristic shifts and coupling patterns influenced by the nitro group. A singlet corresponding to the nine equivalent protons of the tert-butyl group is expected around 1.7 ppm.
¹³ C NMR	Signals for the Boc group carbons (quaternary and methyls) will be present, typically around 85 ppm and 28 ppm, respectively. The C3 carbon bearing the iodine will be significantly shifted upfield due to the heavy atom effect.[8]
IR Spectroscopy	A strong carbonyl (C=O) stretch from the Boc group is expected around 1744 cm ⁻¹ .[8] Characteristic asymmetric and symmetric stretches for the nitro (NO ₂) group should appear around 1528 cm ⁻¹ .[8]
Mass Spec (HRMS)	High-Resolution Mass Spectrometry should confirm the molecular formula C ₁₂ H ₁₂ IN ₃ O ₄ by providing a highly accurate mass measurement of the molecular ion.

Utility in Medicinal Chemistry and Organic Synthesis

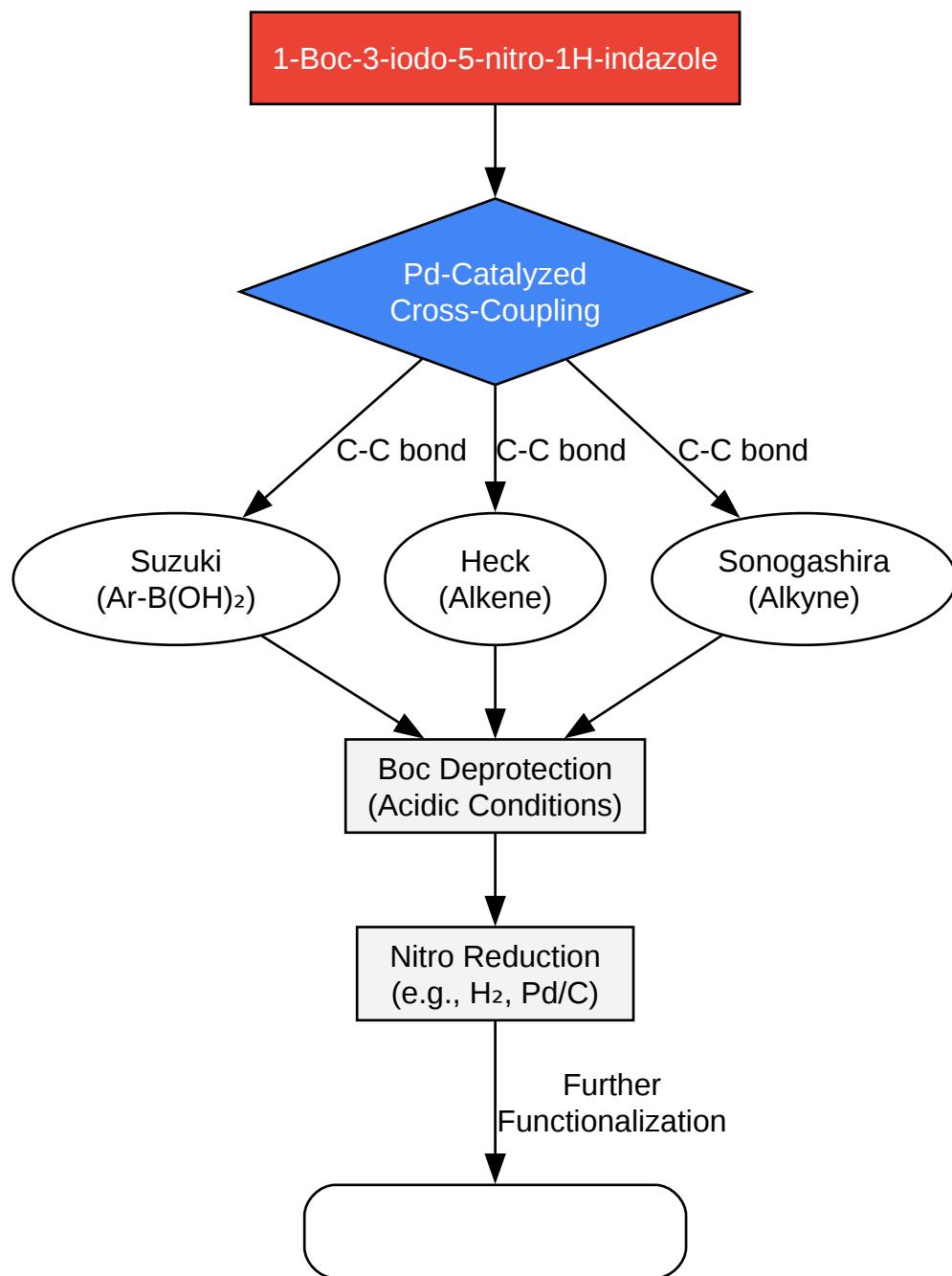
1-Boc-3-iodo-5-nitro-1H-indazole is not an end-product but a strategic intermediate. Its value lies in its capacity to serve as a scaffold for building more complex, potentially therapeutic agents.

A Versatile Building Block

The true power of this molecule is realized in its application in cross-coupling reactions. The C-I bond is relatively weak and highly susceptible to oxidative addition by transition metal catalysts, most notably palladium. This opens the door to a variety of transformations:

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
- Heck Reaction: Reaction with alkenes to form substituted vinylindazoles.[\[9\]](#)
- Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions allow for the systematic exploration of the chemical space around the indazole core, a key strategy in lead optimization during drug development.[\[10\]](#)[\[11\]](#)



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Caption: Application of **1-Boc-3-iodo-5-nitro-1H-indazole** in synthesis.

Conclusion

1-Boc-3-iodo-5-nitro-1H-indazole is a high-value synthetic intermediate, expertly designed for modern organic synthesis and medicinal chemistry. Its combination of a stable protecting group, a reactive coupling handle, and an electron-modifying substituent makes it an

indispensable tool for the construction of novel indazole-based compounds. This guide has provided the core knowledge required for its synthesis, characterization, and strategic application, empowering researchers to leverage its full potential in the quest for new therapeutic agents.

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